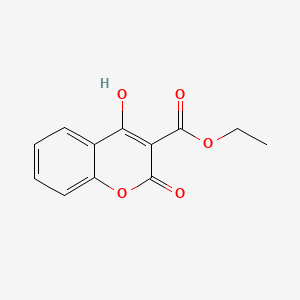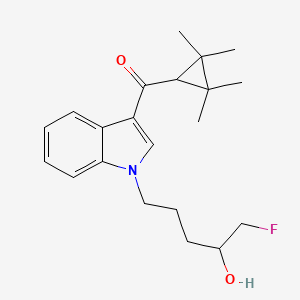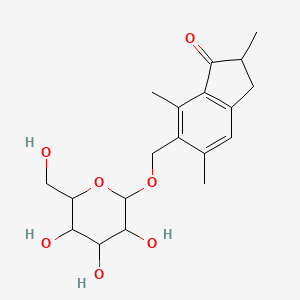
Norpterosin B glucoside
Overview
Description
Norpterosin B glucoside is a natural product primarily used in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has a molecular formula of C19H26O7 and a molecular weight of 366.41 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norpterosin B glucoside typically involves multiple steps, including the glycosylation of Norpterosin B. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the glucose moiety to the Norpterosin B molecule. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol .
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to maintain high purity and yield. The process involves the extraction of Norpterosin B from natural sources, followed by its glycosylation using enzymatic or chemical methods. The final product is then purified through various chromatographic techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Norpterosin B glucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Scientific Research Applications
Norpterosin B glucoside has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Mechanism of Action
The mechanism of action of Norpterosin B glucoside involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of β-glucosidase, an enzyme responsible for hydrolyzing glycosidic bonds. This inhibition leads to the accumulation of glycosides, which can have various biological effects . The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .
Comparison with Similar Compounds
Cyanidin-3-glucoside: A natural anthocyanin with antioxidant properties.
Delphinidin-3-glucoside: Another anthocyanin known for its anti-inflammatory effects.
O-glycosides: A broad class of compounds with glycosidic bonds, used in various therapeutic applications.
Uniqueness: Norpterosin B glucoside is unique due to its specific structure and bioactivity. Unlike other glycosides, it has a distinct molecular arrangement that allows it to interact with β-glucosidase effectively. This specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,5,7-trimethyl-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O7/c1-8-4-11-5-9(2)15(21)14(11)10(3)12(8)7-25-19-18(24)17(23)16(22)13(6-20)26-19/h4,9,13,16-20,22-24H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWTCXDLMRZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)COC3C(C(C(C(O3)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)
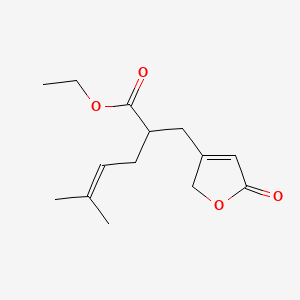
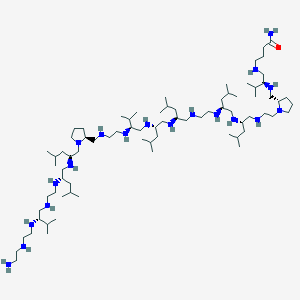

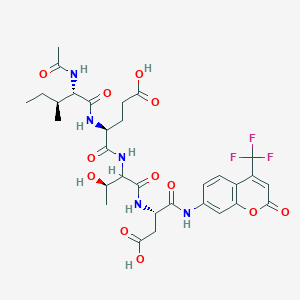
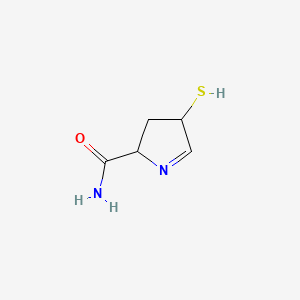
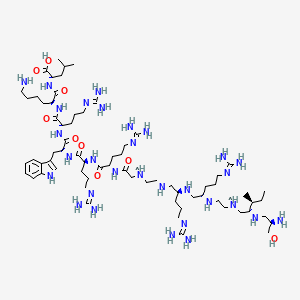
![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)
